2-(Benzyloxy)-1-chloro-3-iodobenzene

Catalog No.
S14587275
CAS No.
M.F
C13H10ClIO
M. Wt
344.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-1-chloro-3-iodobenzene

Product Name

2-(Benzyloxy)-1-chloro-3-iodobenzene

IUPAC Name

1-chloro-3-iodo-2-phenylmethoxybenzene

Molecular Formula

C13H10ClIO

Molecular Weight

344.57 g/mol

InChI

InChI=1S/C13H10ClIO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

ZCYRHKCJEUBLDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2I)Cl

2-(Benzyloxy)-1-chloro-3-iodobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a chlorine atom, and an iodine atom. Its molecular formula is C13H10ClI, and it has a molecular weight of approximately 308.58 g/mol. The presence of both halogen atoms (chlorine and iodine) on the aromatic ring significantly influences its reactivity and potential applications in organic synthesis and medicinal chemistry.

  • Nucleophilic Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds when reacted with boronic acids.
  • Oxidation and Reduction: The benzyloxy group can be oxidized to yield carbonyl compounds or reduced to form benzyl derivatives.

Common Reaction Conditions

  • Nucleophilic Substitution: Typically involves reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
  • Suzuki-Miyaura Coupling: Requires palladium catalysts and boronic acids, often conducted in solvents like tetrahydrofuran or toluene.
  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used .

The synthesis of 2-(Benzyloxy)-1-chloro-3-iodobenzene typically involves several steps:

  • Starting Material: The synthesis often begins with 2-(Benzyloxy)phenol.
  • Chlorination: Chlorination is performed using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzene ring.
  • Iodination: Iodination can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

2-(Benzyloxy)-1-chloro-3-iodobenzene serves as an important intermediate in organic synthesis. Its applications include:

  • Pharmaceuticals: It can be used as a precursor in the development of pharmaceutical compounds due to its reactive halogen substituents.
  • Material Science: The compound may be utilized in the synthesis of specialty chemicals and materials with specific properties.
  • Chemical Research: It acts as a versatile building block for constructing complex organic molecules in research settings .

Several compounds bear structural similarities to 2-(Benzyloxy)-1-chloro-3-iodobenzene. Here are some notable examples:

Compound NameStructureUnique Features
2-(Benzyloxy)-1-bromo-4-chlorobenzeneStructureContains bromine instead of iodine
2-(Benzyloxy)-1-bromo-4-fluorobenzeneStructureContains fluorine instead of iodine
2-(Benzyloxy)-1-bromo-4-methylbenzeneStructureContains a methyl group instead of halogens

Uniqueness

The uniqueness of 2-(Benzyloxy)-1-chloro-3-iodobenzene lies in its combination of both chlorine and iodine substituents on the aromatic ring. This combination allows for selective functionalization and distinct reactivity patterns compared to other halogenated derivatives, making it a valuable intermediate in organic synthesis .

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Exact Mass

343.94649 g/mol

Monoisotopic Mass

343.94649 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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